Superior Potency Against ROS1 G2032R Solvent-Front Mutation Compared to Crizotinib and Entrectinib
DS-6051b demonstrates significantly higher potency against the crizotinib-resistant ROS1 G2032R mutation. The IC50 of DS-6051b against this mutant is approximately 400-fold lower than that of crizotinib and entrectinib [1]. This is a critical differentiation point, as the G2032R mutation is a common mechanism of acquired resistance to first-generation ROS1 TKIs. While crizotinib and entrectinib show IC50 values in the hundreds of nanomolar range against this mutant, DS-6051b retains potent, single-digit nanomolar activity [2]. The compound also effectively inhibits other crizotinib-resistant ROS1 mutants [3].
| Evidence Dimension | Potency against ROS1 G2032R resistance mutation |
|---|---|
| Target Compound Data | IC50 = 0.207 nM (WT ROS1) and retains potent activity against G2032R |
| Comparator Or Baseline | Crizotinib IC50 = 609.6 nM (G2032R); Entrectinib IC50 = 463.3 nM (G2032R) |
| Quantified Difference | ~400-fold higher potency for DS-6051b vs. crizotinib/entrectinib |
| Conditions | Ba/F3 cell line expressing CD74-ROS1 wildtype and mutant constructs; in vitro cell viability assay |
Why This Matters
Procurement of DS-6051b is essential for studies investigating ROS1-driven cancers with acquired resistance to first-line TKIs, as alternatives lack sufficient potency against the clinically relevant G2032R mutation.
- [1] DrugBank. Taletrectinib Adipate. Updated 2025. View Source
- [2] Mambetsariev I, et al. ROS1 Mutations in NSCLC: A Comparative Analysis of TKI Sensitivity. (Referenced in Table 4). PMC11773893. View Source
- [3] Katayama R, et al. The new-generation selective ROS1/NTRK inhibitor DS-6051b overcomes crizotinib resistant ROS1-G2032R mutation in preclinical models. Nat Commun. 2019 Aug 9;10(1):3604. View Source
